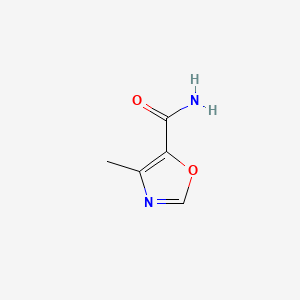

4-Methyloxazole-5-carboxamide

描述

Significance of Oxazole (B20620) Derivatives in Medicinal Chemistry and Life Sciences

Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.org Their unique structural and electronic properties have made them a cornerstone in the development of a wide array of biologically active molecules. tandfonline.comjetir.orgbohrium.com

The oxazole nucleus is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tandfonline.comjetir.org Its ability to participate in various non-covalent interactions, such as hydrogen bonding, and its relatively stable aromatic nature allow it to bind effectively to biological targets like enzymes and receptors. tandfonline.comsemanticscholar.org This versatility has led to the incorporation of the oxazole scaffold into numerous compounds with diverse therapeutic applications. researchgate.net The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity of the derivative. d-nb.info

A number of clinically used drugs contain the oxazole moiety, highlighting its importance in pharmaceutical development. Examples include the antibiotic Linezolid (B1675486), the anti-inflammatory drug Oxaprozin, and the platelet aggregation inhibitor Ditazole. tandfonline.comsemanticscholar.org

The therapeutic landscape of oxazole-containing compounds is vast and continues to expand. bohrium.comnih.gov Researchers have successfully developed oxazole derivatives with a wide spectrum of pharmacological activities. nih.gov These include:

Antimicrobial agents: Exhibiting activity against bacteria and fungi. jetir.orgd-nb.info

Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines. nih.govresearchgate.net

Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. nih.govpharmacophorejournal.com

Antidiabetic agents: Some derivatives have shown potential in managing blood sugar levels. tandfonline.compharmacophorejournal.com

The continued exploration of oxazole derivatives is a promising avenue for the discovery of new and effective treatments for a range of diseases. nih.gov

Role as a Key Pharmacophore in Biologically Active Molecules

Research Rationale and Scope for 4-Methyloxazole-5-carboxamide

While the broader class of oxazole derivatives has been extensively studied, specific compounds like this compound warrant focused investigation to fully elucidate their potential.

Despite the growing interest in oxazole chemistry, specific and detailed research on this compound is not as prevalent in publicly accessible literature. While related structures are often synthesized as part of larger compound libraries for screening purposes, a comprehensive understanding of the unique properties and potential applications of this specific molecule is still developing. acs.orgacs.org Much of the existing research focuses on derivatives where the carboxamide nitrogen is substituted, leaving the parent compound less explored. acs.orgacs.org

A thorough academic investigation into this compound would aim to:

Develop and optimize efficient synthetic routes to produce the compound in high purity and yield.

Characterize its physicochemical properties, including solubility, stability, and reactivity.

Explore its potential as a building block in the synthesis of more complex molecules.

Conduct in-depth biological evaluations to identify any potential therapeutic activities.

Perform computational and molecular modeling studies to understand its interactions with biological targets.

Current Gaps in Understanding

Historical Context of Oxazole Chemistry Relevant to this compound

The journey of oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was reported in 1876. tandfonline.comijpsonline.comijpsonline.com A significant milestone was the development of the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones and remains a classic method for forming the oxazole ring. wikipedia.org Another key method is the Fischer oxazole synthesis from 1896, which utilizes cyanohydrins and aldehydes. ijpsonline.comijpsonline.com The van Leusen reaction, developed later, provides a route to 5-substituted oxazoles. ijpsonline.com The chemistry of oxazoles gained further prominence during the efforts to understand the structure of penicillin, which was initially thought to contain an oxazole core. tandfonline.comijpsonline.comderpharmachemica.com These foundational discoveries have paved the way for the synthesis and exploration of a vast number of oxazole derivatives, including this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKBZJZRIWAICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197573 | |

| Record name | 4-Methyloxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4866-00-6 | |

| Record name | 5-Carbamoyl-4-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4866-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004866006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyloxazole 5 Carboxamide

Established Synthetic Routes for 4-Methyloxazole-5-carboxamide

The construction of this compound is achieved through established synthetic organic chemistry routes. These methods typically focus on the initial formation of the heterocyclic oxazole (B20620) ring, followed by the specific placement of the methyl and carboxamide functional groups. ontosight.airesearchgate.net

The synthesis of the oxazole ring, the core of the molecule, can be accomplished through several well-known protocols.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a cyclodehydrating agent like sulfuric acid. For the target molecule, this would require a precursor that already contains the necessary carbon framework for the methyl and carboxamide groups. The reaction proceeds through an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. kcl.ac.uk

Van Leusen Oxazole Synthesis: This is a versatile method for creating oxazole rings from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govmdpi.com The reaction involves the base-mediated addition of deprotonated TosMIC to an aldehyde, which forms an oxazoline (B21484) intermediate. This intermediate then undergoes elimination of the tosyl group to yield the oxazole. nih.gov While highly effective for 5-substituted oxazoles, creating the specific 4,5-disubstituted pattern of this compound would require a more substituted TosMIC reagent or a different strategic approach.

Reaction of α-Haloketones with Amides: A common route to oxazoles involves the condensation of an α-haloketone with a primary amide. mdpi.comjocpr.com This method, sometimes referred to as the Bredereck reaction, is particularly effective for synthesizing 2,4-disubstituted oxazoles. mdpi.com A variation of this approach, reacting ethyl 2-chloro-acetoacetate with formamide (B127407), is a documented process for producing the closely related ethyl 4-methyloxazole-5-carboxylate, a direct precursor to the target compound. nih.gov

The precise placement of the C4-methyl and C5-carboxamide groups is a critical aspect of the synthesis. A prevalent strategy involves synthesizing an ester derivative, ethyl 4-methyloxazole-5-carboxylate, which can then be readily converted to the desired carboxamide.

One documented industrial process reacts ethyl 2-chloro-acetoacetate with formamide. nih.gov In this reaction, formamide serves as the source for both the nitrogen atom and the C2-hydrogen of the oxazole ring, while the ethyl 2-chloro-acetoacetate provides the backbone that includes the C4-methyl group and the C5-ester functionality. This reaction yields ethyl 4-methyloxazole-5-carboxylate, which is the immediate precursor to the final product. nih.gov

The final step in synthesizing this compound from its ester precursor is amidation. This conversion is effectively carried out using ammonia (B1221849). In a reported procedure, gaseous ammonia is passed through a solution of ethyl 4-methyloxazole-5-carboxylate (referred to as 4-methyl-5-carbethoxyoxazole) in a medium like aqueous methanol (B129727) to yield this compound. This reaction is a standard nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group and the formation of the primary carboxamide.

Introduction of Methyl and Carboxamide Groups

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key area of research aimed at modulating its physicochemical properties and enhancing its biological activity and selectivity for various therapeutic targets. ontosight.ai

Modifying the core structure is a common strategy to optimize the therapeutic potential of oxazole-containing compounds. Research on analogous structures provides insight into effective derivatization approaches.

N-Substitution of the Carboxamide: A frequent modification involves the synthesis of various N-substituted amides from the parent carboxylic acid or ester. In studies on related isoxazole-carboxamides, creating a library of derivatives with different N-aryl substituents has been shown to significantly influence anticancer activity. mdpi.comnih.govresearchgate.net For example, the introduction of various substituted aniline (B41778) derivatives to a core acid via coupling agents like EDC and DMAP allows for the exploration of structure-activity relationships (SAR). mdpi.comnih.gov

Modification of Ring Substituents: Altering the groups on the oxazole ring can also tune biological activity. Studies on the precursor, 4-methyloxazole-5-carboxylic acid, found that derivatives exhibited significant antimicrobial properties, with modifications to the oxazole ring enhancing activity against resistant bacterial strains. nih.gov Further, research on linezolid (B1675486) analogues, which contain an oxazolidinone core, has shown that modifying the C5-acylaminomethyl moiety impacts antibacterial potency. kcl.ac.uk These findings suggest that similar modifications to the methyl or carboxamide groups of this compound could be a fruitful strategy for developing new agents.

Halogenated oxazoles are versatile synthetic intermediates that can be used in cross-coupling reactions to introduce a wide range of molecular diversity. Several methods exist for the halogenation of oxazole rings.

Direct Bromination: The oxazole ring can be brominated using reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The regioselectivity of this reaction is dependent on the existing substituents and reaction conditions. For the related ethyl 4-methyloxazole-5-carboxylate, bromination with NBS has been used to introduce a bromine atom, often at the C2 position. acs.org

Lithiation and Halogenation: A more controlled method involves the direct regiocontrolled lithiation of the oxazole ring using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source. This allows for the precise placement of a bromine atom at a specific position, creating a valuable handle for subsequent functionalization via Suzuki-Miyaura or Stille cross-coupling reactions.

Halogen Dance Reaction: This fascinating isomerization reaction can be used to move a halogen atom from one position to another on a heterocyclic ring. For oxazoles, a halogen at the 5-position can be migrated to the less accessible 4-position using a strong base like lithium diisopropylamide (LDA). This methodology provides a unique pathway to 4-bromooxazole (B40895) derivatives, which are valuable building blocks for accessing fully substituted oxazoles.

Preparation of Carboxylic Acid Derivatives (e.g., 4-Methyloxazole-5-carboxylic acid)

The conversion of a carboxamide to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions. In the context of this compound, this reaction yields 4-methyloxazole-5-carboxylic acid. This process involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide, leading to the cleavage of the carbon-nitrogen bond.

Dehydration of Carboxamides to Carbonitriles

The dehydration of this compound provides a direct route to 4-methyloxazole-5-carbonitrile (also known as 5-cyano-4-methyl-oxazole), an important intermediate, particularly in the synthesis of Vitamin B6. acs.orgcinz.nz This transformation involves the removal of a molecule of water from the primary amide group.

Several reagents and methods have been developed for this conversion, moving from harsh classical conditions to milder, more industrially viable processes.

Classical Methods: Traditionally, powerful dehydrating agents like phosphorus pentoxide (P₂O₅) were used to convert this compound to its corresponding nitrile. acs.orgcinz.nzorganic-chemistry.org Other methods included the use of phosphorus pentoxide in quinoline, acetic anhydride, or catalytic gas-phase reactions. acs.orgcinz.nz However, these methods often pose challenges on an industrial scale. acs.orgcinz.nz

Modern, Milder Methods: To circumvent the issues with classical reagents, alternative methods have been explored. One effective system is the use of cyanuric chloride in conjunction with an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). acs.orgcinz.nz This procedure offers the advantages of mild reaction conditions and high yields. acs.orgcinz.nz The reaction of this compound with cyanuric chloride/DMF resulted in a near-quantitative yield of 4-methyloxazole-5-carbonitrile. cinz.nz

The following table summarizes the research findings on the dehydration of various heterocyclic carboxamides, highlighting the effectiveness of the cyanuric chloride/DMF system.

Table 1: Dehydration of Heterocyclic Carboxamides using Cyanuric Chloride/DMF

| Entry | Starting Carboxamide | Product Carbonitrile | Yield (%) |

|---|---|---|---|

| 1 | This compound | 4-Methyloxazole-5-carbonitrile | 99.4 |

| 2 | 5-Ethoxy-4-methyloxazole-2-carboxamide | 5-Ethoxy-4-methyloxazole-2-carbonitrile | 62.6 |

| 3 | 5-Ethoxyoxazole-4-carboxamide | 5-Ethoxyoxazole-4-carbonitrile | 77.6 |

| 4 | 4-Amino-5-imidazolecarboxamide HCl | 4-Amino-5-cyanoimidazole | 63.4 |

Data sourced from Molecules 1997, 2, 176-179. cinz.nz

Formation of Substituted Oxazole-5-carboxamide (B136671) Derivatives

The amide nitrogen of this compound can be substituted to create a diverse library of derivative compounds. This is typically achieved by first hydrolyzing the primary amide to the corresponding carboxylic acid, 4-methyloxazole-5-carboxylic acid, and then coupling it with a desired amine.

A notable study details the synthesis of a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, which were investigated as potential fungicides. acs.org In this work, 4-methyloxazole-5-carboxylic acid was coupled with various (2-arylthiazol-4-yl)methanamines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a condensation agent. acs.org This reaction creates a new amide bond, linking the 4-methyloxazole (B41796) core to a substituted thiazole (B1198619) moiety. acs.org

The following interactive table presents a selection of the synthesized N-substituted derivatives of this compound, showcasing the versatility of this synthetic approach.

Table 2: Examples of Synthesized N-Substituted this compound Derivatives

| Compound ID | Aryl Substituent on Thiazole | Yield (%) | Physical State |

|---|---|---|---|

| SEZA7 | Phenyl | 79 | Yellow oil |

| SEZB1 | 2-Chlorophenyl | 79 | White solid |

| SEZB2 | 3-Chlorophenyl | 84 | White solid |

| SEZC1 | 2,4-Dichlorophenyl | 85 | White solid |

Data sourced from ACS Omega 2020, 5, 43, 28239–28248. acs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. ijpsonline.com For the synthesis of oxazoles and their derivatives, this has led to the adoption of advanced techniques like microwave irradiation and continuous flow synthesis, as well as a focus on novel catalytic systems. ijpsonline.com These approaches aim to increase reaction rates, improve yields, reduce waste, and enhance safety compared to conventional methods. ijpsonline.comijpsonline.com

Microwave Irradiation in Oxazole Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as rapid heating, shorter reaction times, and often higher product yields compared to conventional heating methods. researchgate.net The application of microwave irradiation has been successfully employed in the synthesis of various oxazole derivatives. researchgate.netijpsonline.com

One prominent example is the Van Leusen oxazole synthesis, where an aldehyde reacts with tosylmethyl isocyanide (TosMIC). nih.gov A study demonstrated a highly efficient microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with TosMIC to produce 5-substituted oxazoles. acs.orgnih.gov Using potassium phosphate (B84403) as a base and isopropanol (B130326) as the solvent, the reaction at 65 °C under microwave irradiation (350 W) for just 8 minutes yielded the desired oxazole in up to 96% yield. acs.orgnih.gov This method represents a cleaner and more sustainable route for preparing oxazole derivatives. nih.gov The use of microwave heating in the synthesis of azalactones, which are precursors to oxazoles, has also been reported. ijpsonline.com

Catalytic Reactions for Oxazole Derivatives

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. The synthesis of substituted oxazoles has greatly benefited from the development of various catalytic systems, particularly those based on transition metals like palladium, copper, and gold. rsc.orgacs.orgclockss.org

Palladium-Catalyzed Synthesis: Palladium catalysts are highly versatile for forming C-N and C-O bonds required for the oxazole ring. A novel method involves the Pd(II)-catalyzed reaction of simple amides and ketones to form highly substituted oxazoles in a single step. acs.org This reaction proceeds through a sequence of C-N bond formation followed by a C-O bond cyclization, using palladium acetate (B1210297) as the catalyst and potassium persulfate as the oxidant. acs.orgorganic-chemistry.org Another strategy is the palladium-catalyzed tandem oxidative cyclization of N-acyl enamides with iodoarenes to yield versatile 2,4,5-trisubstituted oxazoles under mild conditions. rsc.orgrsc.org

Copper-Catalyzed Synthesis: Copper catalysts are also effective for synthesizing oxazole derivatives. An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles features an intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides as the key step. acs.org Using copper(I) iodide (CuI) as the catalyst in the presence of a base like cesium carbonate, the desired oxazoles were obtained in good to excellent yields. acs.org

Brønsted and Lewis Acid Catalysis: Acid catalysts also play a role in oxazole synthesis. An efficient one-pot synthesis of substituted oxazoles from propargylic alcohols and amides uses p-toluenesulfonic acid monohydrate (PTSA) as a Brønsted acid catalyst. organic-chemistry.org Lewis acids, such as Zinc triflate (Zn(OTf)₂), have been shown to catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to produce oxazoles containing a CF₃-substituted alcohol unit. mdpi.com

Continuous Flow Synthesis Methods

Continuous flow chemistry has gained significant traction as a green and efficient technology for chemical synthesis. cinz.nz By performing reactions in a continuously flowing stream through a reactor, this technique offers superior control over reaction parameters, enhanced safety (especially for hazardous reactions), and improved scalability compared to traditional batch processing. cinz.nzacs.org

The synthesis of oxazoles has been adapted to flow chemistry protocols. One report describes the rapid flow synthesis of oxazolines from β-hydroxy amides, which are then oxidized to the corresponding oxazoles using a packed-bed reactor containing manganese dioxide. rsc.org This method avoids the difficult product isolation associated with using MnO₂ in batch reactions. cinz.nz

Another study details a three-step continuous flow process to produce 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org The process involves an initial thermolysis, reaction with bromoacetyl bromide to form the oxazole ring, and a final nucleophilic substitution, all integrated into an uninterrupted sequence. beilstein-journals.org This approach avoids the isolation of potentially unstable intermediates, highlighting the safety and efficiency benefits of flow chemistry. beilstein-journals.org The development of such methods, including telescoped processes where multiple reaction steps are combined without intermediate purification, is crucial for the industrial-scale production of complex molecules like oxazole derivatives. unimi.it

Isomerization Studies and Rearrangements of this compound

The structural modification of the oxazole ring through isomerization and rearrangement reactions is a key strategy for accessing diverse and complex molecular architectures. These transformations can alter the substitution pattern and even the core heterocyclic structure, providing pathways to novel compounds that are otherwise difficult to synthesize. For derivatives like this compound, such studies primarily explore the rearrangement of precursor molecules to form the target oxazole ring or the rearrangement of substituted oxazoles to achieve alternative functionalization patterns.

Isoxazole-Azirine-Oxazole Isomerization

A significant pathway for the formation of oxazole rings involves the rearrangement of isoxazole (B147169) precursors. This transformation typically proceeds through a transient 2H-azirine intermediate and can be induced thermally, photochemically, or through catalysis. nih.gov Research has demonstrated that the specific reaction conditions and the nature of the substituents on the starting isoxazole determine the final product, which can be a rearranged isoxazole or an oxazole. nih.govacs.orgresearchgate.netacs.org

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles represents a well-studied example of this process. nih.govacs.orgresearchgate.net Under milder conditions, such as in acetonitrile (B52724) (MeCN) at 50 °C, these isoxazoles can be converted into transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.govresearchgate.netacs.org These azirine intermediates are pivotal, as their subsequent transformation is highly dependent on the reaction environment. nih.gov

Two distinct pathways emerge from the azirine intermediate:

Isomerization to Isoxazoles: Under specific catalytic conditions, such as using FeCl₂·4H₂O in dioxane at 105 °C, the azirine can rearrange back into a more stable isoxazole structure, yielding isoxazole-4-carboxylic esters and amides. nih.govresearchgate.net

Isomerization to Oxazoles: Alternatively, non-catalytic thermolysis of the azirine intermediate at higher temperatures, for instance in o-dichlorobenzene at 170 °C, leads to the formation of an oxazole ring. nih.govresearchgate.netacs.org This transformation is believed to occur via the cleavage of the azirine C-C bond, forming a stabilized nitrile ylide, which then undergoes 1,5-cyclization to yield the oxazole product. acs.org

Notably, studies on 4-formyl-5-methoxyisoxazoles have shown that they directly yield methyl oxazole-4-carboxylates under Fe(II)-catalyzed conditions, demonstrating a direct route to the oxazole-4-carboxylate core structure. nih.govacs.orgresearchgate.net This highlights a controlled isomerization route where the choice of catalyst and conditions can selectively favor the formation of either isoxazole or oxazole derivatives from a common precursor. nih.govresearchgate.net

Table 1: Conditions for Isoxazole-Azirine-Oxazole Isomerization

| Starting Material | Catalyst/Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalysis, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | - | nih.govresearchgate.net |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Catalytic, Dioxane, 105 °C | - | Isoxazole-4-carboxylic ester/amide | nih.govresearchgate.net |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Non-catalytic thermolysis, o-dichlorobenzene, 170 °C | - | Oxazole | nih.govresearchgate.net |

Regiocontrolled Lithiation and Halogen Dance Rearrangements

Regiocontrolled lithiation is a powerful tool for the specific functionalization of the oxazole ring. sci-hub.se The process involves deprotonation at a specific carbon atom using a strong organolithium base, with the position of lithiation often directed by existing substituents on the ring. sci-hub.seresearchgate.net For instance, in the synthesis of substituted 4-methyloxazoles, the C-2 position can be protected with a bulky group like triisopropylsilyl (TIPS). sci-hub.se This protection strategy directs subsequent lithiation with n-butyllithium (n-BuLi) specifically to the C-5 position, allowing for the introduction of an electrophile, such as bromine, at this site. sci-hub.se

Building upon this, the "halogen dance" is a fascinating rearrangement where a halogen atom migrates from its initial position on a heteroaromatic ring to a more thermodynamically stable location. wikipedia.orgresearchgate.net This base-catalyzed reaction is not merely a migration but a strategy that opens up dual opportunities for functionalization: at the new position of the halogen and at the original site, which becomes susceptible to electrophilic attack. wikipedia.org

The process typically involves the following steps:

Deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position adjacent to the halogen.

This intermediate then engages in an intermolecular halogen exchange with another molecule of the starting material.

This exchange leads to the formation of a more stable lithiated species where the lithium atom is better stabilized, and the halogen has "danced" to a new position. wikipedia.orgresearchgate.net

In the context of oxazoles, a 5-bromooxazole (B1343016) can be isomerized to a 4-bromooxazole. researchgate.net This rearrangement has been studied for 5-iodooxazoles as well, where LDA mediates the migration to generate 4-iodooxazoles. researchgate.net The ability to selectively functionalize the oxazole ring at positions that might be inaccessible through direct methods makes regiocontrolled lithiation and the halogen dance rearrangement powerful synthetic strategies. sci-hub.sewikipedia.org

Table 2: Key Steps in Halogen Dance Rearrangement of Bromooxazoles

| Step | Description | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1. Protection | The C-2 position of 4-methyloxazole is protected to direct subsequent reactions. | n-BuLi, TIPSOTf | 2-TIPS-4-methyloxazole | sci-hub.se |

| 2. Lithiation & Bromination | The protected oxazole is lithiated and then treated with a bromine source to install a bromine atom at the C-5 position. | n-BuLi, Electrophilic Bromine Source | 5-Bromo-4-methyl-2-TIPS-oxazole | sci-hub.se |

| 3. Halogen Dance | A strong base is used to induce the migration of the bromine atom from the C-5 to the C-4 position. | LDA | 4-Bromo-5-lithio-oxazole intermediate | researchgate.netresearchgate.net |

Pharmacological and Biological Activities of 4 Methyloxazole 5 Carboxamide and Its Derivatives

General Biological Activities of Oxazole (B20620) Derivatives

The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. d-nb.info This structural motif is a component of numerous natural products and synthetic compounds, serving as a valuable scaffold in medicinal chemistry. d-nb.inforesearchgate.net Oxazole derivatives have garnered significant attention due to their wide spectrum of biological activities. bohrium.comnih.gov The versatility of the oxazole nucleus allows for substitutions at various positions, which plays a crucial role in determining their pharmacological effects. d-nb.infothepharmajournal.com Researchers have extensively explored these derivatives, revealing their potential as therapeutic agents for a variety of diseases. researchgate.netbohrium.com

Oxazole derivatives are recognized for their potent and broad-spectrum antimicrobial properties. d-nb.infohumanjournals.com This class of compounds has been investigated for its efficacy against various pathogens, including bacteria, fungi, and viruses. derpharmachemica.commdpi.com

Antibacterial: Many studies have demonstrated the antibacterial potential of oxazole derivatives against both Gram-positive and Gram-negative bacteria. derpharmachemica.commdpi.com For instance, certain multi-substituted oxazoles have shown pronounced activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. d-nb.info The introduction of different functional groups to the oxazole ring can significantly influence its antibacterial strength. thepharmajournal.com Some oxazole-containing compounds have exhibited antibacterial activity comparable to or even exceeding that of established antibiotics. derpharmachemica.com For example, a series of amine-linked bis- and tris-heterocycles containing an oxazole moiety showed excellent antibacterial activity, with zones of inhibition measured at 21 mm against Staphylococcus aureus and 22 mm against Klebsiella pneumoniae. derpharmachemica.com

Antifungal: The antifungal activity of oxazole derivatives is also well-documented. d-nb.info Compounds containing the oxazole scaffold have been effective against various fungal strains, such as Candida albicans. d-nb.infoif-pan.krakow.pl The structural features of these derivatives are key to their fungicidal action. if-pan.krakow.pl Natural products containing the oxazole ring, like ulapualide A, have displayed antifungal properties. mdpi.com

Antiviral: Certain oxazole derivatives have shown promise as antiviral agents. researchgate.net The natural product (-)-hennoxazole A, which features an oxazole skeleton, is known for its antiviral activity. derpharmachemica.commdpi.com Research has also explored saturated 1,3-oxazol-5(4H)-ones for their antiviral properties. mdpi.com

The oxazole scaffold is a significant structural motif in compounds exhibiting anti-inflammatory potential. rsc.orgresearchgate.net Several oxazole derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses. jddtonline.infopnrjournal.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Research has shown that trisubstituted oxazole derivatives can modulate the expression of inflammatory cytokines. rsc.org For example, a series of 2,4,5-trisubstituted oxazoles were investigated for their ability to inhibit aquaporin-4 (AQP4) and subsequently reduce inflammation in lung cells. rsc.org In other studies, newly synthesized oxazole derivatives, when tested using the carrageenan-induced rat paw edema method, demonstrated significant anti-inflammatory activity, with some derivatives showing maximum effect compared to standard drugs like indomethacin. researchgate.netjddtonline.info The anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has also been highlighted, with some compounds showing a reduction in edema volume comparable to ibuprofen. nih.gov

Oxazole derivatives represent a promising class of compounds in the development of novel anticancer agents. benthamscience.comijrpr.com They have demonstrated a broad range of activity against various cancer cell lines, including those that are drug-resistant. researchgate.netijrpr.com The antiproliferative effects of these compounds are achieved through multiple mechanisms of action. benthamscience.comijrpr.com

Oxazoles can induce apoptosis (programmed cell death) in cancer cells by inhibiting targets like tubulin protein. benthamscience.com They also target other critical cellular components and pathways, including STAT3, G-quadruplexes, DNA topoisomerase enzymes, and protein kinases. benthamscience.com Studies on 1,3-oxazol-4-ylphosphonium salts revealed potent antiproliferative effects, with compounds containing phenyl or 4-methylphenyl groups at the 2 and 5 positions of the oxazole ring showing the highest antitumor activity. nih.gov The substitution pattern on the oxazole ring is critical, as replacing these functional groups can reduce the compound's activity. nih.gov The versatility of the oxazole moiety makes it a valuable template for designing and developing new, more effective anticancer drugs. benthamscience.comijrpr.com

Derivatives containing the oxazole ring have been shown to possess immunomodulatory and immunosuppressive properties, indicating their potential in treating autoimmune diseases and managing immune responses. mdpi.comnih.gov

Novel oxazolo-oxazole derivatives of the immunomodulatory drug FTY720 (fingolimod) have been developed. These derivatives, such as ST-968 and ST-1071, are active without needing the initial phosphorylation step that FTY720 requires. nih.gov They act by modulating sphingosine (B13886) 1-phosphate (S1P) receptor signaling, which is crucial for immune cell trafficking. nih.gov In animal models of multiple sclerosis (experimental autoimmune encephalomyelitis), the administration of these derivatives led to a reduction in blood lymphocytes and significantly alleviated clinical symptoms, demonstrating a potent immunosuppressive effect. nih.gov While much research has focused on the related isoxazole (B147169) derivatives, which show strong immunosuppressive activities, the study of oxazoles in this context confirms their role as regulators of immune function. mdpi.comnih.govdntb.gov.ua For instance, substitutions on the oxazolone (B7731731) moiety have been shown to influence immunosuppressive activity. thepharmajournal.com

Anticancer and Anti-proliferative Activities

Specific Biological Activities of 4-Methyloxazole-5-carboxamide Derivatives

While the broader class of oxazoles exhibits diverse biological activities, research has also focused on the specific potential of derivatives of this compound. This particular scaffold has been identified as a key component in the development of targeted therapeutic agents, especially in the field of agriculture. acs.orgacs.org Investigations into its derivatives have revealed a significant and specific mechanism of action related to enzyme inhibition. ontosight.aismolecule.com

A significant area of research for this compound derivatives is their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgacs.org SDH is a critical enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts the organism's energy metabolism, leading to a potent fungicidal effect. nih.govresearchgate.net Carboxamide derivatives are a major class of SDHIs used as fungicides. nih.gov

Inspired by existing SDHI fungicides, researchers have designed and synthesized series of novel N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives. acs.orgacs.org These compounds were created by linking a 4-aminomethylthiazole component with an oxazole scaffold through an amide bond. acs.org

In Vitro and In Vivo Fungicidal Activity: Bioassays of these derivatives have demonstrated significant fungicidal activity against various plant pathogenic fungi. acs.orgacs.org

The table below summarizes the in vitro fungicidal activity (EC₅₀) of selected this compound derivatives against Magnaporthe grisea and Penicillium digitatum.

| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference Compound | Reference EC₅₀ (mg/L) |

| SEZA18 | M. grisea | 0.17 | Prochloraz | 0.15 |

| SEZC7 | M. grisea | 0.50 | Hymexazol | 45.5 |

| SEZA14 | P. digitatum | 2.33 | Boscalid (B143098) | (Comparable in vivo) |

In protective activity tests against M. grisea, compounds SEZA18 and SEZC7 showed 45.3% and 49.5% efficacy, respectively. acs.org Furthermore, derivative SEZA14 exhibited a 77.9% prevention effect against P. digitatum in potted experiments, an activity level comparable to the commercial fungicide boscalid (75.5%). acs.org

Mechanism of Action: The fungicidal effect of these compounds is attributed to their inhibition of the SDH enzyme. The derivative SEZC7 demonstrated an SDH inhibitory activity with an IC₅₀ value of 16.6 µM, which is similar to that of boscalid (IC₅₀ = 12.9 µM). acs.orgsmolecule.com Molecular docking studies have further supported this mechanism, showing that these oxazole-5-carboxamide (B136671) derivatives bind to the ubiquinone-binding site of the SDH enzyme, effectively disrupting its function. acs.orgacs.org Transcriptome analysis of fungi treated with these compounds confirmed that they interfere with energy metabolism by inhibiting SDH activity. acs.org These findings establish this compound derivatives as a promising scaffold for developing novel SDHI fungicides. acs.orgacs.org

Inhibition of Key Enzymes and Interaction with Specific Proteins

Derivatives of this compound have demonstrated significant inhibitory activity against various enzymes and proteins, highlighting their therapeutic potential. These interactions are crucial for their biological effects, ranging from antiviral to anticancer activities.

Yellow Fever Virus Helicase:

A notable derivative, 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide, has been identified as a potent inhibitor of the Yellow Fever Virus (YFV) NS3 helicase. tandfonline.comnih.gov This discovery was the result of computational studies involving ligand and structure-based approaches. tandfonline.comnih.gov The YFV helicase is a vital enzyme for viral replication, making it a prime target for antiviral drug development. tandfonline.comnih.govresearchgate.net The identified inhibitor, after optimization for its pharmacokinetic properties, showed promising potential for further development as an anti-YFV agent. tandfonline.comnih.govresearchgate.net The study utilized advanced computational tools to screen vast chemical spaces and design a pharmacophore model, leading to the identification and subsequent docking of the most effective compounds. tandfonline.comnih.gov

Cathepsin A:

Cathepsin A is a lysosomal serine carboxypeptidase involved in various physiological processes, and its deficiency leads to the lysosomal storage disease galactosialidosis. nih.gov While direct inhibition of Cathepsin A by this compound itself is not extensively documented in the provided results, the broader class of oxazole derivatives has been studied for their interactions with proteases. nih.govmdpi.com Cathepsin S, another member of the cathepsin family, has been a target for inhibitors with oxamide (B166460) and alkyne functionalities, which interact with specific pockets of the enzyme. nih.gov The inhibition of such proteases is a key area of research for various diseases, including cancer and autoimmune disorders. mdpi.comnih.gov

Effects on Cell Proliferation and Apoptosis Pathways

The oxazole scaffold is a recurring motif in compounds investigated for their anticancer properties, with evidence suggesting that derivatives can modulate cell proliferation and induce apoptosis. researchgate.net

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. genome.jp Its dysregulation is a hallmark of cancer. genome.jp Certain isoxazole derivatives, a class of compounds structurally related to oxazoles, have been shown to induce apoptosis in cancer cells. For instance, a new isoxazole derivative demonstrated the ability to upregulate the expression of caspases 3 and 9, as well as Fas and Bcl2 in Jurkat cells, indicating the activation of apoptotic pathways. umw.edu.pl The intrinsic pathway of apoptosis is often initiated by cellular stress and leads to the release of cytochrome c from mitochondria, while the extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface. genome.jp Both pathways converge on the activation of effector caspases, which execute the apoptotic program. genome.jp

Inhibition of Cell Proliferation:

In vitro studies have shown that derivatives of 4-methyloxazole-5-carboxylic acid can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values of 20 μM, 25 μM, and 30 μM for A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, respectively. This suggests that these compounds have the potential to halt the uncontrolled growth of cancer cells. researchgate.net The mechanism often involves targeting key molecules in cell signaling pathways that control cell division. researchgate.net

Antiprotozoal Activity

Derivatives containing the oxazole ring have shown promise as agents against various protozoan parasites. researchgate.net For instance, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and tested in vitro against Giardia lamblia and Trichomonas vaginalis. researchgate.net Furthermore, aza-analogues of furamidine, which can incorporate heterocyclic scaffolds, have also been investigated for their antiprotozoal activity. acs.org The search for new and effective antiprotozoal drugs is critical due to the prevalence of parasitic diseases and the emergence of drug resistance. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. tandfonline.com For this compound and its derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds. researchgate.nettandfonline.com

Influence of Substituents on Biological Activity

The type and position of substituents on the oxazole ring and its associated side chains have a profound impact on the pharmacological properties of these compounds. researchgate.netbeilstein-journals.org

Enhancing Anticancer Activity: In a series of oxazole-based Schiff bases, certain substitutions led to significantly stronger anticancer activity. researchgate.net For example, the introduction of a trifluoromethyl group at the para position of a phenyl ring in an oxazole-based oxadiazole scaffold resulted in excellent inhibition against HL-60 and PLB-985 cancer cell lines. mdpi.com This highlights the positive influence of electron-withdrawing groups in specific positions.

Modulating Physicochemical Properties: Substituents can alter properties like lipophilicity and metabolic stability. Adding a trifluoromethyl group can enhance both, while additional methyl groups might decrease solubility but increase steric hindrance.

Impact on Antifungal Activity: In the development of fungicidal candidates, the nature of the substituent on the arylthiazole moiety of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives was found to be crucial for their activity. acs.org

Below is a table summarizing the influence of different substituents on the anticancer activity of some oxazole derivatives.

| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (μM) | Source |

| 4c | - | - | - | researchgate.net |

| 6 | p-CF3 | HL-60 | 8.50 | mdpi.com |

| 6 | p-CF3 | PLB-985 | 12.50 | mdpi.com |

| Derivative | - | A549 | 20 | |

| Derivative | - | HeLa | 25 | |

| Derivative | - | MCF-7 | 30 |

Design and Optimization of Oxazole Scaffolds for Enhanced Activity

The oxazole ring serves as a versatile scaffold that can be systematically modified to improve the therapeutic profile of the resulting compounds. tandfonline.comacs.org

Target-Specific Design: For inhibiting the Yellow Fever Virus helicase, computational methods were used to design and optimize oxazole derivatives that could effectively bind to the active site of the enzyme. nih.gov This involved replacing unfavorable fragments to improve pharmacokinetic properties. tandfonline.comresearchgate.net

Fungicidal Agents: The design of novel fungicidal candidates has involved creating chiral analogues of existing fungicides, incorporating the oxazoline (B21484) scaffold. acs.org This approach led to compounds with potent activity against various fungal pathogens. acs.org Further optimization of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as succinate dehydrogenase inhibitors (SDHi) has also yielded promising fungicidal candidates. acs.org

The following table showcases some optimized oxazole derivatives and their targeted activity.

| Compound | Target | Activity | Source |

| 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide | Yellow Fever Virus Helicase | Inhibitor | tandfonline.comnih.gov |

| Chiral Nicotinamides (4ag) | Fungal Succinate Dehydrogenase | Fungicidal | acs.org |

| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives | Fungal Succinate Dehydrogenase | Fungicidal | acs.org |

Molecular Scaffolding and Analog Design

The design of new analogs often involves molecular scaffolding, where the core structure is modified or replaced to explore new chemical space and improve biological activity. tandfonline.comsemanticscholar.org

Scaffold Hopping: Techniques like scaffold hopping are employed to replace the central part of a known active molecule with a chemically similar core, aiming to discover novel compound classes with improved properties. researchgate.net

Analog Synthesis: The synthesis of various analogs of this compound has been a key strategy. For instance, replacing a morpholino group with other functional groups like amines, carboxylic acids, or alcohols in a STING agonist platform allowed for the attachment of linkers for antibody-drug conjugates while maintaining biological activity. semanticscholar.org Similarly, comparing the 5-methylisoxazole-3-carboxamide (B1215236) scaffold with the 5-methylisoxazole-4-carboxamide (B3392548) scaffold (found in leflunomide) revealed significant differences in metabolism and toxicity, providing valuable direction for drug optimization. nih.gov

Mechanism of Action Studies

The biological activity of this compound derivatives is underpinned by their interaction with specific molecular targets. These interactions can lead to the inhibition of crucial enzymes or the modulation of key cellular signaling pathways.

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with their protein targets. These computational studies provide critical insights into the structure-activity relationships that govern their potency and selectivity.

A significant area of research has been the design of these derivatives as succinate dehydrogenase (SDH) inhibitors, which are effective as fungicides. acs.orgacs.org Molecular docking studies revealed that these compounds, such as derivatives SEZA14, SEZA18, and SEZC7, likely share a mode of action with the known SDH inhibitor, boscalid. acs.org The simulations confirmed that these oxazole-5-carboxamide derivatives can occupy the ubiquinone-binding site of the SDH enzyme, thereby disrupting its function in the mitochondrial electron transport chain. smolecule.com

Furthermore, computational modeling is a guiding principle for optimizing compound design. Docking protocols can be used to analyze interaction maps, such as hydrogen bonds and halogen-bonding interactions with active-site residues, to rationally modify substituents on the oxazole-carboxamide scaffold to enhance binding affinity and selectivity. For other derivatives, molecular docking is a key technique used to predict how they interact with specific proteins or enzymes, guiding further in vitro binding assays. smolecule.com

Table 1: Summary of Molecular Docking Findings for this compound Derivatives

| Derivative/Analog | Target Enzyme | Key Finding from Docking Study | Reference(s) |

|---|---|---|---|

| SEZA14, SEZA18, SEZC7 | Succinate Dehydrogenase (SDH) | Possess a mode of action similar to boscalid, binding within the ubiquinone-binding site. | acs.orgsmolecule.com |

| N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide | Kinase domains, GPCRs | Docking can guide optimization by identifying key halogen-bonding and hydrogen-bond interactions. | |

| N-Methoxy-N-methyloxazole-4-carboxamide | Various biological targets | Used to predict binding affinity and guide in vitro studies. | smolecule.com |

The inhibitory effects of this compound derivatives have been quantified against several enzymes, revealing a range of potencies and targets.

Derivatives designed as fungicides have shown potent inhibition of succinate dehydrogenase (SDH). For instance, the derivative SEZC7 demonstrated an IC₅₀ value of 16.6 μM against SDH, a level of activity comparable to the commercial fungicide boscalid (IC₅₀ = 12.9 μM). acs.orgacs.org Another derivative, (R)-N-(5-(5-ethylisoxazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-4-methyloxazole-5-carboxamide, was found to be a potent inhibitor of bovine cardiac myosin, with an IC₅₀ of 600 nM. bindingdb.org

In the context of drug metabolism, the isoxazole derivative UTL-5g (N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide) and its metabolite DCA were found to be competitive inhibitors of several cytochrome P450 enzymes. nih.gov UTL-5g showed inhibitory activity against CYP2B6 (IC₅₀ ~20.6 µM), CYP1A2 (IC₅₀ ~30.5 µM), and CYP2C19 (IC₅₀ ~45.2 µM). nih.gov The same study determined the kinetics of UTL-5g's bioactivation via hydrolysis, a reaction catalyzed more efficiently by human carboxylesterase hCE2 than hCE1b. nih.gov

Additionally, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with derivatives CIC-1 and CIC-2 causing an 8-fold and 7.8-fold reduction in receptor activity, respectively. nih.gov

Table 2: Enzyme Inhibition and Kinetic Data for this compound Derivatives

| Derivative | Target | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| SEZC7 | Succinate Dehydrogenase (SDH) | IC₅₀ | 16.6 μM | acs.orgacs.org |

| (R)-N-(5-(5-ethylisoxazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-4-methyloxazole-5-carboxamide | Bovine Myosin-1 | IC₅₀ | 600 nM | bindingdb.org |

| UTL-5g | Cytochrome P450 2B6 (CYP2B6) | IC₅₀ | ~20.6 µM | nih.gov |

| UTL-5g | Cytochrome P450 1A2 (CYP1A2) | IC₅₀ | ~30.5 µM | nih.gov |

| UTL-5g | Cytochrome P450 2C19 (CYP2C19) | IC₅₀ | ~45.2 µM | nih.gov |

| UTL-5g | Human Liver Microsomes (Hydrolysis) | Vmax | 11.1 nmol/min/mg | nih.gov |

| UTL-5g | Human Liver Microsomes (Hydrolysis) | Km | 41.6 µM | nih.gov |

| CIC-1 | AMPA Receptor | Inhibition | 8-fold reduction | nih.gov |

| CIC-2 | AMPA Receptor | Inhibition | 7.8-fold reduction | nih.gov |

The enzymatic inhibition and receptor interactions of this compound derivatives translate into the modulation of complex cellular pathways.

A key pathway affected is energy metabolism . Transcriptome analysis of the fungus M. grisea treated with the SDH inhibitor SEZC7 revealed that the compound interfered with energy production by inhibiting SDH activity, which in turn affected cellular sugar metabolism processes. acs.org

These derivatives also play a role in modulating the immune response . Certain analogs are used to synthesize small molecule antagonists for the formyl peptide receptor 1 (FPR1), a target with therapeutic potential in inflammatory diseases. The derivative UTL-5g is under development as a potential inhibitor of tumor necrosis factor-α (TNF-α), a central mediator of inflammation. nih.gov

Furthermore, these compounds can modulate neurotransmitter signaling pathways . Derivatives have been synthesized as selective agonists for the α4β2-nicotinic acetylcholine (B1216132) receptor, which is important for modulating neurotransmitter release and treating cognitive disorders. Other isoxazole-carboxamide derivatives are potent modulators of AMPA receptors, which are critical in nociceptive transmission and inflammatory pain pathways. nih.gov The activation of caspase pathways, leading to programmed cell death (apoptosis) in cancer cells, has also been suggested as a mechanism for related oxazole derivatives.

Table 3: Cellular Pathways Modulated by this compound Derivatives

| Derivative/Class | Modulated Pathway | Biological Effect | Reference(s) |

|---|---|---|---|

| SEZC7 | Energy Metabolism (via SDH inhibition) | Disruption of cellular sugar metabolism in fungi. | acs.org |

| UTL-5g | Inflammatory Response (via TNF-α) | Inhibition of a key inflammatory cytokine. | nih.gov |

| Isoxazole-carboxamide derivatives | Inflammatory Response (via FPR1) | Antagonism of a receptor involved in inflammation. | |

| Isoxazole-carboxamide derivatives | Neurotransmitter Signaling (AMPA Receptors) | Inhibition of receptors involved in pain transmission. | nih.gov |

| Oxazole derivatives | Neurotransmitter Signaling (Nicotinic Acetylcholine Receptors) | Agonism of receptors involved in cognition. | |

| Oxazole derivatives | Apoptosis | Potential activation of caspase pathways in cancer cells. |

Computational Chemistry and Spectroscopic Analysis of 4 Methyloxazole 5 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 4-methyloxazole-5-carboxamide. nih.govuni.wroc.plresearchgate.net These calculations offer a theoretical framework to understand and predict molecular behavior at the electronic level.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of isoxazole (B147169), DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to predict the optimized geometry. worldscientific.com This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related isoxazole carboxylic acids, the carboxylic acid group is often found to be nearly coplanar with the isoxazole ring, with dihedral angles in the range of 5 to 10 degrees, a feature that influences molecular stability through intramolecular interactions.

Vibrational analysis, performed on the optimized geometry, calculates the frequencies and intensities of the vibrational modes of the molecule. These theoretical vibrational spectra can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and to assign specific absorption bands to particular molecular motions. worldscientific.com This correlation is essential for confirming the structural integrity of the synthesized compound.

Electronic Properties and Local Reactivity Descriptors

The electronic properties of this compound are critical for understanding its reactivity and potential interactions with other molecules. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For similar oxazole (B20620) derivatives, this energy gap can influence their optical properties.

Local reactivity descriptors, derived from Fukui functions, help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. worldscientific.com This information is invaluable for predicting how the molecule will interact with biological targets or other chemical reagents. The molecular electrostatic potential (MEP) surface is another important descriptor that maps the charge distribution on the molecule's surface, visually indicating electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attacks, respectively. worldscientific.com

Natural Bond Orbitals (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding characteristics within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis reveals the extent of electron delocalization, charge transfer between atoms, and the nature of intramolecular and intermolecular interactions. wisc.edu

NBO analysis quantifies the stabilization energy associated with donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de For instance, in related systems, NBO analysis has been used to understand the stability conferred by interactions between lone pairs and antibonding orbitals. wisc.edu This detailed electronic information helps to rationalize the observed chemical and physical properties of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. scifiniti.comunipd.it These methods are instrumental in drug discovery and design, providing insights into the binding mode and affinity of potential drug candidates.

Ligand-Based and Structure-Based Computational Approaches

Both ligand-based and structure-based approaches are employed in the computational study of potential inhibitors. nih.govmdpi.com Ligand-based methods are used when the three-dimensional structure of the target is unknown. nih.gov These methods rely on the information from a set of known active molecules to build a model, such as a pharmacophore, that defines the essential structural features required for biological activity. nih.gov

Structure-based methods, on the other hand, require the 3D structure of the biological target, which can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. nih.govresearchgate.net Molecular docking is a primary technique in structure-based design, where the ligand is placed into the binding site of the target to predict its preferred orientation and interaction patterns. mdpi.comacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov For instance, in the development of succinate (B1194679) dehydrogenase inhibitors (SDHi), molecular docking has been used to understand the binding mode of oxazole carboxamide derivatives. acs.org

Prediction of Binding Energies and Inhibition Constants

A critical outcome of molecular docking and more advanced computational methods is the prediction of binding affinity, often expressed as binding energy or the inhibition constant (Ki). mdpi.comresearchgate.net Scoring functions within docking programs provide an estimate of the binding energy, which helps in ranking potential ligands. nih.gov For example, studies on related isoxazole derivatives have reported predicted binding energies and Ki values for their interaction with specific enzymes. mdpi.com

More rigorous methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE), can be applied to molecular dynamics simulation trajectories to obtain more accurate predictions of binding free energies. researchgate.net These calculations consider the dynamic nature of the ligand-receptor complex and the effects of the solvent, providing a more reliable estimation of the binding affinity.

Analysis of Interactions with Biological Targets

The oxazole scaffold, a core component of this compound, is a recognized pharmacophore, leading to extensive research into its interactions with various biological targets. ontosight.ai Derivatives of this compound have been particularly investigated as inhibitors of specific enzymes.

One of the primary targets identified for oxazole-5-carboxamide (B136671) derivatives is succinate dehydrogenase (SDH) , a crucial enzyme in the mitochondrial electron transport chain. smolecule.comacs.org Inhibition of this enzyme can disrupt cellular respiration, a mechanism exploited in the development of fungicides. acs.org Molecular docking studies have been instrumental in elucidating these interactions, suggesting that these derivatives can occupy the ubiquinone-binding site of SDH, thereby interrupting its catalytic cycle. smolecule.comacs.orgacs.org This targeted interaction highlights the potential for developing potent and selective fungicides. acs.org

Beyond fungicidal activity, related oxazole structures have been evaluated against other significant biological targets. For instance, imidazo[2,1-b]oxazole derivatives have been studied as potential inhibitors of mutant BRAF kinase, a target in cancer therapy. tandfonline.com The broader class of oxazole-containing compounds has been explored for a range of biological activities, including antimicrobial, antiviral, and anticancer effects, by targeting various enzymes and proteins. ontosight.ai The specific interactions are highly dependent on the substituents attached to the core oxazole ring, which influence the compound's binding affinity and selectivity. Molecular docking is a common computational technique used to predict and analyze these binding modes. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone in the rational design of novel compounds based on the this compound scaffold. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of efficacy and the design of more potent derivatives. scispace.com

Correlation of Structural Features with Biological Outcomes

QSAR models have been successfully applied to series of oxazole and isoxazole derivatives to understand how specific structural modifications influence their biological effects. researchgate.netmdpi.com For example, in the context of anticancer research, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to identify key structural features of imidazo[2,1-b]oxazole derivatives that are crucial for their inhibitory activity against BRAF kinase. tandfonline.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties can be modified to enhance or diminish activity.

Similarly, QSAR studies on antileishmanial oxazole derivatives have shown that clustering compounds based on structural similarity can lead to more robust and predictive models. mdpi.comresearchgate.net These analyses help in identifying the physicochemical properties and structural motifs that are most correlated with the desired biological outcome. For isoxazole derivatives with immunoregulatory properties, QSAR has demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of whether the compound will have a stimulatory or inhibitory effect. mdpi.comnih.gov

Prediction of Pharmacological Profiles

A significant application of QSAR modeling is the prediction of the pharmacological profiles of novel, unsynthesized compounds. By leveraging established correlations, researchers can prioritize the synthesis of derivatives that are predicted to have the most favorable activity. google.comontosight.ai For instance, QSAR models developed for anticancer 1,3-oxazole derivatives have shown good predictive accuracy, allowing for the virtual screening of new potential drug candidates. researchgate.net

Spectroscopic Characterization Techniques (Excluding Basic Identification)

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of this compound and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information far beyond simple identification.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR, GIAO-NMR Calculations)

¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for determining the precise structure of oxazole derivatives. acs.orgnih.gov The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular framework.

In conjunction with experimental data, computational methods like the Gauge-Including Atomic Orbital (GIAO) have become powerful for confirming structures and assigning complex spectra. researchgate.netlookchem.com The GIAO method calculates the theoretical NMR chemical shifts based on the principles of density functional theory (DFT). lookchem.com By comparing the calculated shifts with the experimental values, researchers can gain high confidence in their structural assignments. researchgate.netacs.org This combined approach is particularly useful for distinguishing between isomers, such as imidazoles and oxazoles, which can be challenging to differentiate based on experimental data alone. researchgate.netlookchem.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for 4-Methyloxazole (B41796) Derivatives Data presented is for similar or derivative structures as found in the literature. Exact shifts for the parent compound may vary.

| Compound | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Source |

|---|---|---|---|

| 4-Methyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | 7.99 (s, 1H), 7.89–7.81 (m, 2H), 7.39–7.33 (m, 3H), 7.29 (s, 1H), 4.65–4.54 (m, 2H), 2.30 (d, J = 0.5 Hz, 3H) | 168.4, 165.9, 158.7, 156.0, 151.3, 142.0, 140.4, 134.5, 130.9, 129.9, 127.0, 116.0, 38.7 | acs.org |

| 4-Methyl-N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 7.81 (d, J = 8.0 Hz, 2H), 7.75 (s, 1H), 7.23 (d, J = 7.9 Hz, 2H), 7.15 (s, 1H), 7.02 (d, J = 5.9 Hz, 1H), 4.71 (d, J = 5.7 Hz, 2H), 2.52 (s, 3H), 2.38 (s, 3H) | 169.2, 158.0, 153.1, 149.6, 142.3, 140.6, 139.4, 130.9, 129.8, 126.5, 115.2, 39.3, 21.5, 13.0 | acs.org |

| 4-Methyloxazole-5-carboxylic Acid | Solvent: DMSO-d6. Peaks observed at approx. 8.5, 2.5 ppm. | Solvent: DMSO-d6. Peaks observed at approx. 162, 150, 140, 135, 12 ppm. |

| 4-Methyloxazole | 7.75, 7.41, 2.18 | 149.9, 138.8, 129.5, 11.2 | chemicalbook.comspectrabase.com |

Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical for confirming the molecular formula and probing the structure of this compound derivatives. acs.orgrsc.org HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the parent ion. researchgate.netnih.govclockss.org

ESI is a soft ionization technique that is particularly well-suited for analyzing these types of compounds, often revealing the protonated molecule [M+H]⁺. acs.org The fragmentation patterns observed in the mass spectrum, which can be studied in more detail using tandem mass spectrometry (MS/MS), provide valuable structural information by showing how the molecule breaks apart. smolecule.com This data is crucial for confirming the identity of synthesized compounds and for identifying metabolites in biological studies.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 4-Methyloxazole Derivatives Data presented is for derivative structures as found in the literature.

| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

|---|---|---|---|

| 4-Methyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | 300.0801 | 300.0802 | acs.org |

| 4-Methyl-N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 314.0958 | 314.0955 | acs.org |

| N-((2-(2-Chlorophenyl)thiazol-4-yl)methyl)-4-methyloxazole-5-carboxamide | 334.0412 | 334.0411 | acs.org |

| 4-Methyl-N-((2-(4-fluorophenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 318.0707 | 318.0708 | acs.org |

| 4-Methyl-2,5-diphenyloxazole | 236.1075 | 236.1065 | beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Theoretical and Computational Approaches:

In the absence of direct experimental data, Density Functional Theory (DFT) calculations are a standard and reliable method for predicting the vibrational spectra (IR and Raman) of organic molecules. worldscientific.comnih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govsmolecule.com The calculated frequencies are typically scaled to correct for anharmonicity and to improve agreement with experimental values. smolecule.com

The analysis of related oxazole and isoxazole derivatives provides a basis for assigning the expected vibrational modes of this compound:

C=O Stretching: The carboxamide group is expected to show a strong absorption band for the C=O stretching vibration, typically in the region of 1650-1700 cm⁻¹. For instance, in 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester, a related compound, the C=O stretch of the Boc carbonyl group is noted between 1650–1700 cm⁻¹.

N-H Stretching: The N-H stretching vibration of the primary amide would likely appear as a broad peak in the region of 3300–3500 cm⁻¹.

Oxazole Ring Vibrations: The oxazole ring itself will have a series of characteristic stretching and bending vibrations. C-N and C-O stretching vibrations within the ring are expected in the fingerprint region (below 1500 cm⁻¹).

Methyl Group Vibrations: The methyl group at the 4-position will exhibit characteristic symmetric and asymmetric stretching and bending modes.

FT-Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. americanpharmaceuticalreview.com Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice-versa. For instance, symmetric vibrations of non-polar bonds often produce strong Raman signals.

A comprehensive analysis would involve recording both FT-IR and FT-Raman spectra and comparing the experimental bands with those predicted by DFT calculations. This correlative approach allows for a confident assignment of the vibrational modes. nih.gov

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the crystallographic data of several derivatives are available and offer valuable insights into the expected solid-state conformation and packing.

Analysis of Related Crystal Structures:

The crystal structures of several substituted oxazole and isoxazole carboxamides have been determined, revealing common structural motifs. For example, the analysis of 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide shows that the oxazole and pyridine (B92270) rings are not coplanar. In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains. This type of hydrogen bonding interaction is a common feature in the crystal packing of carboxamides. mdpi.com

Similarly, the crystal structure of N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide, an isoxazole analogue, also reveals a nearly planar arrangement of the heterocyclic and phenyl rings and the presence of intramolecular N—H⋯O hydrogen bonds that stabilize the molecular conformation. faccts.de

The prediction of crystal structures from first principles (Crystal Structure Prediction, CSP) is a rapidly advancing field that combines computational algorithms with energy calculations (often using DFT) to identify the most stable, low-energy polymorphs of a molecule. ed.ac.ukarxiv.orgucr.edu In the absence of experimental single crystals, CSP can provide valuable hypothetical models of the crystal packing and intermolecular interactions for this compound.

Illustrative Crystallographic Data of a Related Compound:

The following table summarizes the crystallographic data for a derivative, 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, which contains the core this compound scaffold.

| Parameter | Value |

| Compound Name | 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ |

| Molecular Weight | 265.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.2143 (12) |

| b (Å) | 14.545 (2) |

| c (Å) | 10.4360 (16) |

| β (°) | 97.425 (3) |

| Volume (ų) | 1236.4 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

Data sourced from the International Union of Crystallography.